

(2-Chloroethyl)dimethylamine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-*N,N*-dimethylmethanamine hydrochloride

Cat. No.: B033227

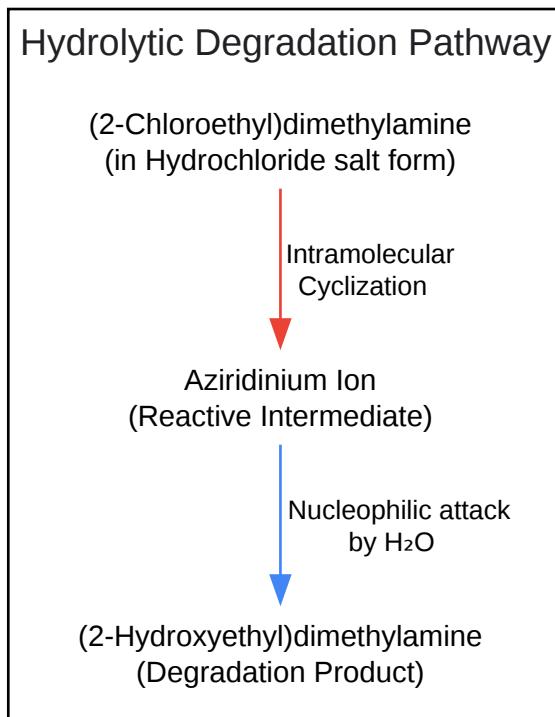
[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of (2-Chloroethyl)dimethylamine Hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and storage requirements of chemical reagents is paramount for ensuring experimental reproducibility, safety, and the integrity of synthesized materials. (2-Chloroethyl)dimethylamine hydrochloride (CAS No: 4584-46-7), a key intermediate in the synthesis of various pharmaceuticals, is a compound that requires careful handling due to its inherent instability.^{[1][2]} This guide provides a comprehensive overview of its stability profile and recommended storage conditions, incorporating experimental workflows and data presentation for practical application.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (2-Chloroethyl)dimethylamine hydrochloride is presented below. The compound is typically a white to off-white or beige crystalline solid that is hygroscopic and soluble in water.^{[1][2][3][4]}


Property	Value	Citations
Synonyms	2-Chloro-N,N-dimethylethylamine HCl, DMC-HCl	[1] [5]
CAS Number	4584-46-7	[1] [5]
Molecular Formula	C ₄ H ₁₁ Cl ₂ N	[1]
Molecular Weight	144.04 g/mol	[1] [6]
Appearance	White to off-white/beige crystalline powder	[1] [2] [3]
Melting Point	201-208 °C (with decomposition)	[1] [4]
Solubility	Soluble in water (2000 g/L at 20 °C) and methanol	[1] [4]
Sensitivity	Hygroscopic (moisture sensitive)	[1] [4] [7]

Chemical Stability

(2-Chloroethyl)dimethylamine hydrochloride is stable under recommended storage conditions but is susceptible to degradation from several factors, primarily moisture.[\[1\]](#)[\[8\]](#) Its reactivity stems from the nitrogen mustard functional group, which can undergo intramolecular cyclization.

Hydrolytic Instability

The most significant stability concern is its reaction with water. In aqueous solutions, the compound readily undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This intermediate is then rapidly attacked by nucleophiles, such as water, leading to the formation of the corresponding ethanolamine derivative. This degradation pathway is accelerated in neutral or alkaline conditions and in the presence of moisture.

[Click to download full resolution via product page](#)

Caption: Intramolecular cyclization and subsequent hydrolysis.

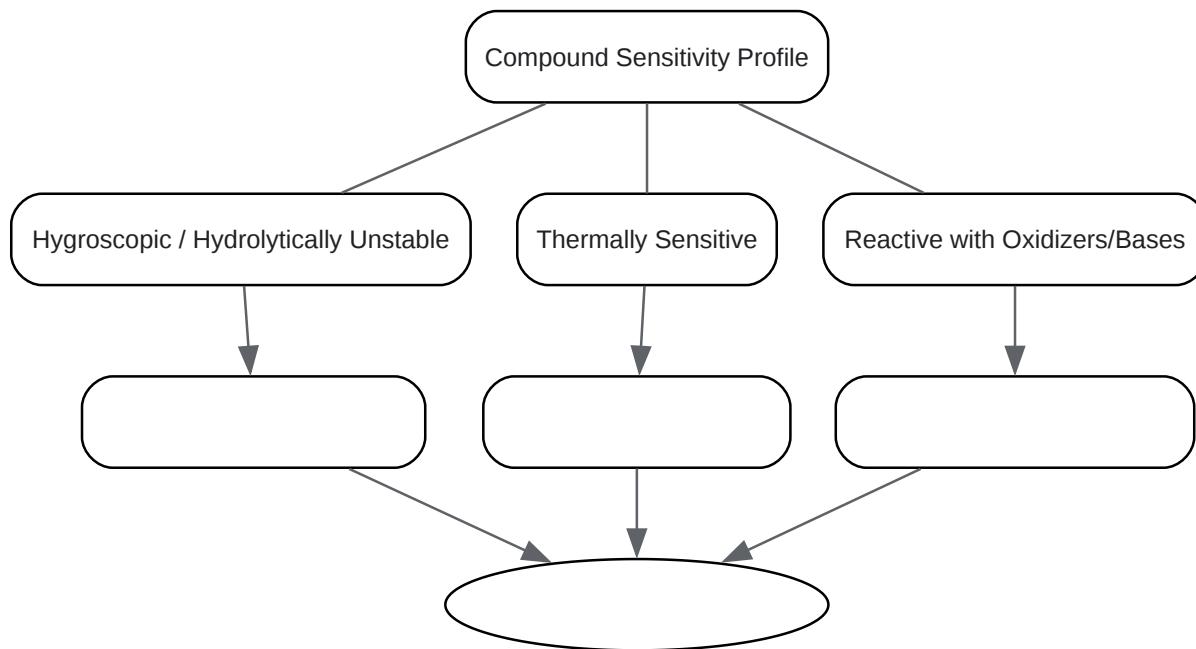
Thermal Stability

The compound may decompose upon heating, particularly around its melting point.[9] Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[5][9]

Incompatibilities

To prevent hazardous reactions, (2-Chloroethyl)dimethylamine hydrochloride should be stored away from:

- Strong oxidizing agents[5]
- Strong bases[5]
- Metals[5]


- Moisture/Water: Exposure to moist air or water must be avoided.[5]

Recommended Storage Conditions

Proper storage is critical to maintain the chemical's purity and prevent degradation. The recommendations synthesized from safety data sheets and supplier information are summarized in the table below.

Parameter	Recommended Condition	Rationale & Citations
Temperature	Store in a cool place; long-term at -20°C	To minimize thermal degradation and slow kinetic processes.[1][8][10]
Atmosphere	Store under an inert atmosphere (e.g., Argon)	To protect from atmospheric moisture and oxygen.[1]
Moisture	Keep in a dry, tightly sealed container	The compound is hygroscopic and degrades via hydrolysis.[5][9][10][11]
Light	Protect from light	Although not explicitly detailed in searches, protecting reactive intermediates from light is standard best practice.
Location	Store in a well-ventilated, locked area away from incompatible materials	For safety and to prevent accidental contact with incompatible substances.[5][8][10]

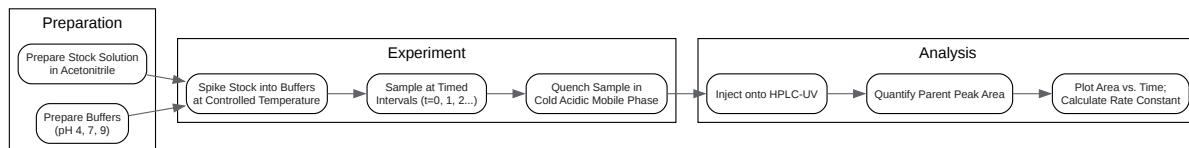
The logical workflow for determining these storage conditions based on the compound's properties is illustrated below.

[Click to download full resolution via product page](#)

Caption: Logic diagram for determining storage protocol.

Experimental Protocols

While specific quantitative stability data is proprietary or not readily available in public literature, standard methods can be employed to assess stability.


Protocol 1: Assessment of Hydrolytic Stability by HPLC

Objective: To quantify the rate of degradation of (2-Chloroethyl)dimethylamine hydrochloride in aqueous buffered solutions at various pH levels.

Methodology:

- Solution Preparation: Prepare a stock solution of the compound in a non-aqueous solvent (e.g., acetonitrile). Prepare aqueous buffers at pH 4.0, 7.0, and 9.0.
- Reaction Initiation: Spike the stock solution into each buffer at a controlled temperature (e.g., 25°C) to a final concentration of ~100 µg/mL.

- Time-Point Sampling: At specified intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
- Quenching: Immediately quench the degradation by diluting the aliquot in a cold, acidic mobile phase to prevent further reaction before analysis.
- HPLC Analysis: Analyze the samples using a reverse-phase C18 column with a suitable mobile phase (e.g., gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and UV detection.
- Data Analysis: Plot the peak area of the parent compound against time for each pH. Calculate the degradation rate constant (k) and the half-life ($t_{1/2}$) from the data.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for hydrolytic stability testing.

Protocol 2: Assessment of Thermal Stability by TGA

Objective: To determine the onset temperature of thermal decomposition for the solid compound.

Methodology:

- Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the solid compound into a TGA crucible (typically aluminum or platinum).
- Instrument Setup: Place the crucible in the Thermogravimetric Analyzer.

- Analysis Program: Heat the sample under a controlled atmosphere (e.g., nitrogen at 20 mL/min) using a defined temperature ramp (e.g., 10 °C/min) from ambient temperature to a temperature above the expected decomposition (e.g., 300 °C).
- Data Acquisition: Continuously record the sample weight as a function of temperature.
- Data Analysis: Analyze the resulting thermogram. The onset of decomposition is identified as the temperature at which significant weight loss begins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-N, N-dimethylethylamine HCl, 4584-46-7, (2-Chloroethyl) dimethylamine Hydrochloride; (1²-Chloroethyl) dimethylamine Hydrochloride; 1-(Dimethylamino)-2-chloroethane-d6 Hydrochloride; 1-Chloro-2-(dimethylamino) ethane Hydrochloride [mallakchemicals.com]
- 2. 2-Dimethylaminoethyl chloride hydrochloride | 4584-46-7 [amp.chemicalbook.com]
- 3. N,N-Dimethylaminoethyl chloride hydrochloride | C4H11Cl2N | CID 11636816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4584-46-7 CAS MSDS (2-Dimethylaminoethyl chloride hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(N, N-dimethylamino)ethyl chloride, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 7. webbook.nist.gov [webbook.nist.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. 2-Diethylaminoethylchloride hydrochloride(869-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. chemstock.ae [chemstock.ae]

- 11. 2-dimethylaminoethyl Chloride Hydrochloride | 4584-46-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- To cite this document: BenchChem. [(2-Chloroethyl)dimethylamine hydrochloride stability and storage conditions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033227#2-chloroethyl-dimethylamine-hydrochloride-stability-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com